molecular formula C6H4ClNO3 B14422624 2-Chloro-1-oxo-1lambda~5~-pyridine-4-carboxylic acid CAS No. 83662-89-9

2-Chloro-1-oxo-1lambda~5~-pyridine-4-carboxylic acid

Cat. No.: B14422624
CAS No.: 83662-89-9
M. Wt: 173.55 g/mol
InChI Key: DTWCIKQUYUWTMW-UHFFFAOYSA-N
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Description

2-Chloro-1-oxo-1lambda~5~-pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. These compounds are characterized by a pyridine ring substituted with a carboxylic acid group. The presence of a chlorine atom and an oxo group in the structure of this compound makes it a unique derivative of pyridinecarboxylic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-oxo-1lambda~5~-pyridine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the chlorination of pyridine-4-carboxylic acid using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the formation of the desired chlorinated product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-oxo-1lambda~5~-pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce higher oxidation state compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-1-oxo-1lambda~5~-pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The chlorine atom and oxo group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity . Additionally, it can interact with various cellular pathways, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chlorine atom and oxo group in this compound distinguishes it from other pyridinecarboxylic acids. These functional groups confer unique reactivity and binding properties, making it valuable in various scientific and industrial applications .

Properties

CAS No.

83662-89-9

Molecular Formula

C6H4ClNO3

Molecular Weight

173.55 g/mol

IUPAC Name

2-chloro-1-oxidopyridin-1-ium-4-carboxylic acid

InChI

InChI=1S/C6H4ClNO3/c7-5-3-4(6(9)10)1-2-8(5)11/h1-3H,(H,9,10)

InChI Key

DTWCIKQUYUWTMW-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=C(C=C1C(=O)O)Cl)[O-]

Origin of Product

United States

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